molecular formula C10H7FO2S B121314 Methyl 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 154630-32-7

Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B121314
Key on ui cas rn: 154630-32-7
M. Wt: 210.23 g/mol
InChI Key: KMBHCZSECUMYRF-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

In a similar manner to Example 9 Method A, methyl thioglycolate (75.2 g) was reacted with 2,5-difluorobenzaldehyde (101.8 g) to give methyl 5-fluorobenzo[b]thiophene-2-carboxylate which was hydrolysed to give 5-fluorobenzo[b]thiophene-2-carboxylic acid which was decarboxylated to give 5-fluorobenzo[b]thiophene (31 g) as an orange oil which was used without further purification.
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].F[C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O>>[F:16][C:13]1[CH:14]=[CH:15][C:8]2[S:3][C:2]([C:1]([O:5][CH3:6])=[O:4])=[CH:10][C:9]=2[CH:12]=1

Inputs

Step One
Name
Quantity
75.2 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
101.8 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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